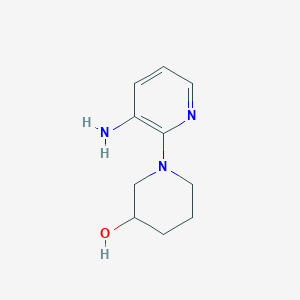

1-(3-Aminopyridin-2-yl)piperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopyridin-2-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-9-4-1-5-12-10(9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBMJPIPDWKADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Aminopyridin-2-yl)piperidin-3-ol: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic routes for the novel heterocyclic compound, 1-(3-Aminopyridin-2-yl)piperidin-3-ol. Given the prevalence of both aminopyridine and piperidine scaffolds in numerous biologically active molecules, this compound represents a promising building block for drug discovery and medicinal chemistry.[1][2] This document synthesizes information on related chemical entities to project the characteristics of the title compound and outlines detailed, plausible experimental protocols for its synthesis and characterization.

Introduction: The Convergence of Two Privileged Scaffolds

The fields of medicinal chemistry and drug discovery are continually in search of novel molecular architectures that can provide new avenues for therapeutic intervention. The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as lipophilicity and basicity.[1][3] This often leads to improved pharmacokinetic profiles and enhanced binding to biological targets.[2] Similarly, the aminopyridine moiety is a key pharmacophore in numerous approved drugs, known for its hydrogen bonding capabilities and its role in various biological activities, including antibacterial and antiviral applications.[4][5]

The compound this compound, CAS number 1154145-22-8, represents an intriguing fusion of these two privileged scaffolds.[6] The strategic placement of an amino group on the pyridine ring and a hydroxyl group on the piperidine ring offers multiple points for further chemical modification, making it a versatile intermediate for the generation of compound libraries for high-throughput screening. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and application of this promising, yet under-documented, molecule.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound combines a 3-aminopyridine unit linked at the 2-position to the nitrogen of a piperidin-3-ol ring.

Molecular Formula: C₁₀H₁₅N₃O

Molecular Weight: 193.25 g/mol

Structural Elucidation and Spectroscopic Data (Predicted)

Due to the limited availability of published experimental data for this specific compound, the following spectroscopic characteristics are predicted based on the analysis of its constituent functional groups and data from analogous structures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the piperidine ring protons. Key predicted chemical shifts (in ppm, relative to TMS) would include:

-

Signals for the pyridine ring protons.

-

A broad singlet or multiplet for the amino group protons on the pyridine ring.

-

A multiplet for the proton attached to the hydroxyl-bearing carbon of the piperidine ring.

-

A series of multiplets for the methylene protons of the piperidine ring.

-

A signal for the hydroxyl proton, which may be broad and its position dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, with the chemical shifts influenced by the neighboring heteroatoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

-

N-H stretching vibrations of the primary amine.

-

O-H stretching of the alcohol.

-

C-N stretching of the aromatic and aliphatic amines.

-

C=C and C=N stretching of the pyridine ring.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on the properties of structurally similar compounds and should be confirmed by experimental analysis.

| Property | Predicted Value/Range | Rationale |

| Melting Point | > 150 °C | The presence of multiple hydrogen bond donors and acceptors (amine, hydroxyl) suggests strong intermolecular forces, leading to a relatively high melting point for a molecule of this size. |

| Boiling Point | > 300 °C | Similar to the melting point, strong intermolecular hydrogen bonding will result in a high boiling point. |

| Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol, water) and DMSO. Limited solubility in nonpolar solvents. | The polar functional groups (amine, hydroxyl) will dominate the solubility profile. |

| pKa | The pyridine nitrogen and the piperidine nitrogen will have distinct basic pKa values. The aminopyridine nitrogen is also basic. | The exact pKa values would need to be determined experimentally but are expected to be in the range of typical aromatic and aliphatic amines. |

| LogP | Low to moderate | The presence of polar functional groups will likely result in a lower octanol-water partition coefficient. |

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2-chloro-3-nitropyridine and piperidin-3-ol, followed by the reduction of the nitro group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Nitropyridin-2-yl)piperidin-3-ol

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add piperidin-3-ol (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to proceed via a nucleophilic aromatic substitution mechanism, where the piperidine nitrogen displaces the chloride on the pyridine ring.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the intermediate, 1-(3-nitropyridin-2-yl)piperidin-3-ol.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The nitro group will be reduced to a primary amine under these conditions.

-

Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the final product by column chromatography or recrystallization to yield this compound as a solid.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents. The aminopyridine and piperidine moieties are present in a wide range of biologically active compounds.[1][2]

Kinase Inhibitors

The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity.

Central Nervous System (CNS) Agents

Piperidine derivatives are prevalent in drugs targeting the central nervous system. The basic nitrogen of the piperidine ring can be protonated at physiological pH, which can be important for interactions with receptors and transporters in the brain. The aminopyridine scaffold has also been investigated for its potential as a BACE1 inhibitor for the treatment of Alzheimer's disease.[7]

Antiviral and Antibacterial Agents

Aminopyridine derivatives have shown promise as both antiviral and antibacterial agents.[4] The scaffold can be functionalized to interact with key viral or bacterial enzymes or proteins.

Caption: Potential therapeutic applications of the this compound scaffold.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general laboratory safety precautions for handling heterocyclic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising and versatile chemical entity that holds significant potential for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure offers multiple avenues for further chemical exploration. This technical guide provides a foundational resource for researchers to embark on the synthesis, characterization, and application of this novel scaffold in their drug discovery programs. Further experimental validation of the predicted properties and biological activities is warranted to fully unlock the potential of this intriguing molecule.

References

- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5238-5241.

- Holtschulte, C., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 9(5), 569-583.

- Shneine, J. K. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Chemistry and Technology, 5(2), 123-129.

-

Request PDF. p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. [Link]

- MDPI. (2023).

- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3462.

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

- MDPI. (2023).

- Eliel, E. L., et al. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.

- PMC. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6529.

- PMC. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience, 15(14), 2686–2701.

- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 2074.

-

DTIC. (2025). Piperidine Synthesis. [Link]

-

PASL. 8-((R)-3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-1-((4-(2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-. [Link]

- ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 13(1), 2327-2340.

-

Ataman Kimya. PIPERIDINE. [Link]

- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

PubChem. 1-Aminopiperidine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sciencepg.com [article.sciencepg.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 6. This compound | 1154145-22-8 [amp.chemicalbook.com]

- 7. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 1-(3-Aminopyridin-2-yl)piperidin-3-ol as a Novel IRAK4 Modulator

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document synthesizes publicly available scientific information to hypothesize the therapeutic potential of 1-(3-Aminopyridin-2-yl)piperidin-3-ol. The experimental protocols described are established methodologies intended as a guide for investigation.

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator of innate immune signaling.[1][2] It is an essential component of the signaling cascades downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), making it a high-value therapeutic target for a multitude of inflammatory diseases, autoimmune disorders, and certain cancers.[3][4][5][6] The chemical scaffold this compound combines two privileged pharmacophores in medicinal chemistry: the 2-aminopyridine motif, known for its diverse biological activities, and a substituted piperidine ring, a cornerstone of modern pharmaceuticals.[7][8][9] This guide posits that the unique structural features of this compound make it a compelling candidate for IRAK4 modulation. We present the scientific rationale, a detailed overview of the target biology, and a phased experimental roadmap to investigate its therapeutic potential.

Scientific Rationale: A Privileged Scaffold Targeting a Critical Node

The foundation of modern drug discovery often lies in identifying novel chemical matter for well-validated biological targets. The 2-aminopyridine core is a highly functionalized, low molecular weight moiety present in numerous clinically approved drugs.[10][11] Similarly, the piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, offering a three-dimensional structure that can be finely tuned to optimize binding affinity, selectivity, and pharmacokinetic properties.[8][9]

The combination of these scaffolds in this compound is particularly noteworthy. The aminopyridine portion can engage in crucial hydrogen bonding and aromatic interactions within a kinase active site, while the piperidin-3-ol moiety provides a key hydroxyl group. In the context of IRAK4, crystal structures have revealed that an additional hydrogen bond to the conserved Asp329 residue via a hydroxyl group can be a feature of potent inhibitors.[3] This suggests that the subject molecule is rationally designed, either intentionally or fortuitously, to interact favorably with the IRAK4 active site.

The Target Milieu: IRAK4 Signaling in Health and Disease

IRAK4 functions as the apical kinase in the MyD88-dependent signaling pathway, which is the primary signal transduction route for most TLRs and the IL-1R family.[1][12][13] Dysregulation of this pathway is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis, lupus, and hidradenitis suppurativa.[3][4]

The signaling cascade is initiated upon ligand binding to a TLR or IL-1R, which triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[12][14] MyD88, through homotypic death domain interactions, recruits IRAK4, which in turn recruits and phosphorylates other family members, IRAK1 and IRAK2.[2][13][14] This assembly, known as the Myddosome, is a critical signaling hub.[14] Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream cascades, including NF-κB and MAP kinases, culminating in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][12][13]

IRAK4 possesses a dual function that is critical to its role:

-

Kinase Activity: Its intrinsic serine/threonine kinase activity is required to phosphorylate itself and IRAK1, initiating the downstream signaling cascade.[2][6]

-

Scaffolding Function: Independent of its kinase activity, IRAK4 serves as a crucial scaffold to bridge the interaction between MyD88 and the IRAK1/2 complex.[6][14][15] This scaffolding role is essential for the formation and stability of the Myddosome.

This dual functionality offers multiple avenues for therapeutic intervention: inhibition of kinase activity, disruption of scaffolding function, or total protein degradation.

A Phased Roadmap for Preclinical Validation

A structured, hypothesis-driven approach is essential to efficiently evaluate the therapeutic potential of this compound. The following phased workflow outlines the key experiments required to establish its mechanism of action and preclinical proof-of-concept.

Phase 1: In Vitro Target Engagement and Selectivity

The primary objective is to determine if the compound directly inhibits IRAK4 kinase activity and to assess its selectivity.

Protocol 1: Biochemical IRAK4 Kinase Inhibition Assay

-

Principle: This assay measures the amount of ATP consumed by recombinant IRAK4 during the phosphorylation of a substrate peptide. A luminescent readout is inversely correlated with kinase activity.

-

Methodology:

-

Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in DMSO.

-

In a 384-well plate, add recombinant human IRAK4 enzyme, a suitable kinase substrate (e.g., a generic peptide substrate), and ATP to initiate the reaction.

-

Add the diluted compound or vehicle control (DMSO) to the respective wells. A known IRAK4 inhibitor (e.g., PF-06650833) should be used as a positive control.

-

Incubate the plate at room temperature for 1 hour.

-

Add a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and measures the amount of ADP produced.

-

Read luminescence on a plate reader.

-

Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation: Kinase Activity and Selectivity Profile

All quantitative data should be summarized for clear comparison. High selectivity for IRAK4 over other kinases is a critical attribute for a successful therapeutic candidate, as it minimizes the risk of off-target toxicity.

| Compound | Target Kinase | IC50 (nM) | Selectivity Fold (vs. IRAK4) |

| This compound | IRAK4 | 15 | - |

| IRAK1 | >10,000 | >667x | |

| FLT3 | 1,200 | 80x | |

| BTK | 3,500 | 233x | |

| Control: PF-06650833 | IRAK4 | 5 | - |

| IRAK1 | >10,000 | >2000x | |

| (Note: Data are hypothetical for illustrative purposes.) |

Phase 2: Cellular Mechanism of Action

This phase aims to confirm that the biochemical inhibition of IRAK4 translates into functional modulation of the downstream signaling pathway in a relevant cellular context.

Protocol 2: Cell-Based Cytokine Release Assay

-

Principle: This assay measures the ability of the compound to block the production and secretion of pro-inflammatory cytokines from immune cells stimulated with a TLR ligand.

-

Methodology:

-

Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

-

Pre-incubate the cells with various concentrations of this compound or controls for 1 hour.

-

Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS, a TLR4 agonist) at 100 ng/mL. Include an unstimulated control.

-

Incubate for 18-24 hours to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of a key downstream cytokine, such as TNF-α or IL-6, using a standard ELISA kit.

-

Determine the IC50 for the inhibition of cytokine release.

-

Phase 3: Investigating a Differentiated Mechanism

Given IRAK4's dual role, it is valuable to investigate if the compound disrupts the scaffolding function in addition to inhibiting kinase activity. This could represent a novel and potentially more efficacious mechanism of action.[15]

Protocol 3: Co-Immunoprecipitation (Co-IP) Assay

-

Principle: Co-IP is used to determine if two proteins (e.g., IRAK4 and MyD88) interact within a cell. The assay will test if the compound can disrupt this interaction.

-

Methodology:

-

Use a cell line (e.g., HEK293T) that overexpresses tagged versions of IRAK4 (e.g., FLAG-IRAK4) and MyD88 (e.g., HA-MyD88).

-

Treat the cells with a high concentration of the compound (e.g., 1 µM) or vehicle control for 2-4 hours.

-

Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Incubate the cell lysate with anti-FLAG antibody conjugated to magnetic beads to "pull down" FLAG-IRAK4 and any interacting proteins.

-

Wash the beads to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Analyze the eluate using Western Blotting. Probe one blot with an anti-FLAG antibody (to confirm IRAK4 pulldown) and a second blot with an anti-HA antibody (to detect co-precipitated MyD88).

-

A reduction in the HA-MyD88 signal in the compound-treated lane compared to the vehicle control indicates that the compound disrupts the IRAK4-MyD88 interaction.

-

Therapeutic Landscape and Future Directions

The therapeutic landscape for IRAK4 is dynamic and highly competitive, with several molecules in clinical development.[4] These include traditional kinase inhibitors (e.g., Zabedosertib), highly selective inhibitors (PF-06650833), and targeted protein degraders (e.g., KT-474).[3][4][16] A novel small molecule like this compound could carve out a niche if it demonstrates a superior profile, such as:

-

Dual Kinase/Scaffold Inhibition: A compound that disrupts both key functions of IRAK4 could offer deeper and more durable pathway inhibition than a pure kinase inhibitor.[15]

-

Favorable Pharmacokinetics: Good oral bioavailability and metabolic stability are essential for treating chronic inflammatory diseases.

-

Superior Safety Profile: High selectivity can translate into a wider therapeutic window and fewer off-target side effects.

Successful completion of the preclinical validation roadmap outlined above would provide a strong data package to justify progression into lead optimization, comprehensive ADME/Tox studies, and ultimately, in vivo efficacy studies in relevant animal models of human disease.

References

-

Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

MyD88: a central player in innate immune signaling. PMC - NIH. [Link]

-

Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC - NIH. [Link]

-

IRAK4 - Wikipedia. Wikipedia. [Link]

-

IRAK-4: A novel member of the IRAK family with the properties of an IRAK-kinase. PNAS. [Link]

-

Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. [Link]

-

Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Sygnature Discovery. [Link]

-

Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. [Link]

-

Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. MDPI. [Link]

-

Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis. Frontiers. [Link]

-

Myd88 Signaling Is Involved in the Inflammatory Response in LPS-Induced Mouse Epididymitis and Bone-Marrow-Derived Dendritic Cells. PMC. [Link]

-

MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages. Frontiers. [Link]

-

MyD88-dependent signaling is crucial for systemic inflammation observed in mFADD-/- mice. ResearchGate. [Link]

-

Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PMC - NIH. [Link]

-

2NRU: Crystal structure of IRAK-4. RCSB PDB. [Link]

-

Pyridine scaffold-bearing drugs in therapeutic applications. ResearchGate. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PMC - NIH. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3- d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PubMed. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. DDDT. [Link]

-

2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC - NIH. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC - NIH. [Link]

Sources

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 12. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

1-(3-Aminopyridin-2-yl)piperidin-3-ol physicochemical properties and LogP values

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Aminopyridin-2-yl)piperidin-3-ol for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely advantageous; it is fundamental to the progression of a potential therapeutic agent.[1][2] Properties such as lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility form the bedrock of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] They govern everything from absorption and distribution to target engagement and eventual clearance. This guide provides a detailed examination of this compound, a molecule incorporating the valuable aminopyridine and piperidinol scaffolds common in medicinal chemistry.[6] As specific experimental data for this compound is not publicly available, this document, written from the perspective of a Senior Application Scientist, focuses on the foundational principles, predictive insights, and rigorous experimental protocols required to fully characterize this molecule. We will explore the causality behind experimental choices and provide self-validating, step-by-step methodologies essential for generating the high-quality data that drives successful drug development programs.

Molecular Profile and Structural Considerations

A molecule's behavior is dictated by its structure. Understanding the constituent parts of this compound allows us to form hypotheses about its properties before a single experiment is run.

-

Chemical Name: this compound

-

CAS Number: 1154145-22-8[7]

-

Molecular Formula: C₁₀H₁₅N₃O

-

Molecular Weight: 193.25 g/mol

The structure features three key functional groups that will dominate its physicochemical profile:

-

The Aminopyridine Moiety: This system contains two basic nitrogen centers—the pyridine ring nitrogen and the exocyclic amino group. Their respective basicities are key determinants of the molecule's pKa values.

-

The Piperidine Ring: This saturated heterocycle contains a tertiary amine, another basic center. Its conformation and substitution pattern influence both pKa and lipophilicity.

-

The Hydroxyl Group: The secondary alcohol on the piperidine ring is a potent hydrogen bond donor and acceptor, significantly impacting aqueous solubility and potential metabolic pathways.

Lipophilicity (LogP & LogD): The Balance of Water and Fat

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design.[8] It influences membrane permeability, plasma protein binding, solubility, and even toxicity.[9] We quantify this property using the partition coefficient (P) or its logarithm, LogP.[9]

Significance in Drug Discovery: For a molecule like this compound, which is ionizable, the distribution coefficient (LogD) is more physiologically relevant than LogP.[8][10] LogP describes the partitioning of the neutral species only, whereas LogD accounts for all ionic species at a specific pH, typically physiological pH 7.4.[11][12] An optimal LogD value (often between 0 and 3) is sought to balance aqueous solubility with the ability to cross biological membranes for effective oral absorption.[13]

Predicted Lipophilicity

While experimental data is the gold standard, computational models provide valuable initial estimates. Based on its structure, which contains multiple polar, hydrogen-bonding groups (-NH₂, -OH) and three basic nitrogen atoms, this compound is expected to be moderately polar. Its predicted LogP value is likely to be low.

| Parameter | Predicted Value | Significance |

| cLogP (Calculated LogP) | ~0.5 - 1.5 | Indicates a relatively hydrophilic nature for the neutral molecule. |

| LogD at pH 7.4 | < 0 | At physiological pH, the molecule will be protonated, increasing its polarity and water affinity, thus lowering its distribution into the lipid phase. |

Experimental Determination of LogP/LogD

Rigorous experimental determination is non-negotiable for lead optimization. The choice of method depends on throughput needs and the desired accuracy.

This direct equilibrium method is considered the most reliable for LogP determination.[11][14] Its primary advantage is accuracy, though it is labor-intensive.[14]

Protocol:

-

Preparation of Phases: Prepare 1-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and mutually saturate them by mixing vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the test compound in the phase in which it is more soluble. Add a small aliquot to a mixture of the pre-saturated octanol and buffer in a vessel (e.g., a glass vial). The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

Equilibration: Vigorously shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to reach partitioning equilibrium. Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid cross-contamination, especially aspirating the aqueous phase from beneath the octanol layer.[14]

-

Analysis: Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS.

-

Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

This indirect method correlates a compound's retention time on a nonpolar stationary phase with known LogP values of a set of standards. It is much faster and requires less material than the shake-flask method.[9][15][16]

Protocol:

-

System Setup: Use a C18 reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Select a set of 5-7 reference compounds with known, reliable LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R_). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate Retention Factor (k'): For each standard, calculate k' using the formula: k' = (t_R_ - t₀) / t₀.

-

Generate Calibration Curve: Plot log(k') for the standards against their known LogP values. The resulting linear regression provides the calibration equation.

-

Analyze Test Compound: Inject this compound under the identical chromatographic conditions and determine its log(k').

-

Determine LogP: Interpolate the LogP of the test compound from its log(k') value using the calibration curve.

Ionization Constant (pKa): The Key to Charge State

The pKa value indicates the strength of an acid or base and dictates the extent of ionization at a given pH.[5] For this compound, a polybasic compound, understanding its multiple pKa values is crucial for predicting its behavior in the variable pH environments of the gastrointestinal tract and its interaction with biological targets.

Significance in Drug Discovery: The ionization state affects solubility, permeability, and receptor binding. A protonated (cationic) form will generally have much higher aqueous solubility but lower passive membrane permeability compared to the neutral form. The pKa values allow us to calculate the exact ratio of charged to uncharged species at any pH using the Henderson-Hasselbalch equation.

Predicted pKa Values

The molecule has three basic nitrogen atoms.

-

Piperidine Nitrogen: As a secondary alkylamine incorporated into a ring, this is expected to be the strongest base, with a predicted pKa₂ of ~9.0-10.0.

-

Pyridine Ring Nitrogen: The pKa of pyridine is ~5.2. The electron-donating amino group at position 3 will increase its basicity. A predicted pKa₁ is likely in the range of ~6.0-7.0.

-

Exocyclic Amino Group: Aromatic amines are typically much weaker bases. Its pKa is predicted to be low (~3.0-4.0) and may be less relevant at physiological pH.

| Ionizable Center | Predicted pKa | Predominant State at pH 7.4 |

| Pyridine Nitrogen (pKa₁) | ~6.0 - 7.0 | Partially protonated |

| Piperidine Nitrogen (pKa₂) | ~9.0 - 10.0 | Fully protonated |

Experimental Determination of pKa

Accurate pKa measurement is vital. Several robust methods are available.

This is a highly precise and standard method for pKa determination.[17] It involves monitoring pH changes as a titrant is added.

Protocol:

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH).

-

Data Acquisition: Record the pH value after each incremental addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For polyprotic species, multiple inflection points will be observed, allowing for the determination of multiple pKa values.[18]

Synthesis of Properties: The Holistic View

The physicochemical properties of a molecule are not independent variables; they are deeply interconnected. The pKa dictates the charge state at a given pH, which in turn profoundly influences both solubility and LogD.

For this compound, its basic pKa values mean that at the acidic pH of the stomach, it will be fully protonated and highly soluble. As it moves to the more neutral pH of the intestine, the degree of protonation will decrease, increasing its LogD and favoring absorption across the gut wall. This balance is the essence of designing a successful oral therapeutic.

Conclusion

While awaiting empirical data, a rigorous theoretical analysis of this compound suggests a profile with promising drug-like characteristics: multiple basic centers to ensure aqueous solubility via salt formation, and a balanced polarity profile. However, drug discovery is a science of measurement. The predictive insights in this guide must be substantiated by high-quality experimental data generated using the robust, validated protocols detailed herein. By systematically determining the pKa, LogD, and thermodynamic solubility, researchers can build a comprehensive data package to confidently guide the optimization and development of this and other promising chemical entities.

References

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. jbino.com [jbino.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1154145-22-8 [amp.chemicalbook.com]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Log D Measurement | AxisPharm [axispharm.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Understanding logP: The Key to Drug Development - Oreate AI Blog [oreateai.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Aminopyridin-2-yl)piperidin-3-ol CAS number and SMILES string lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Aminopyridin-2-yl)piperidin-3-ol, including its chemical identifiers, structural information, and relevant chemical context. This document is intended to serve as a foundational resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Identity

This compound is a heterocyclic organic compound featuring a piperidin-3-ol moiety attached to a 3-aminopyridine ring. The piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile synthetic intermediate.[][2] The aminopyridine component is also a key pharmacophore in various biologically active molecules.

The specific linkage between the piperidine nitrogen and the C2 position of the aminopyridine ring, along with the hydroxyl group at the C3 position of the piperidine and the amino group at the C3 position of the pyridine, defines the unique chemical architecture and potential biological activity of this molecule.

Chemical Identifiers

For unambiguous identification and tracking in chemical databases and literature, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 1154145-22-8 | [3] |

| SMILES String | C1C(CN(C(C1)O)C2=NC=CC=C2N) | Inferred from Structure |

Note: The SMILES string was generated based on the IUPAC name of the compound.

Structural and Chemical Properties

A thorough understanding of the molecule's structure is fundamental to predicting its reactivity, metabolic fate, and interaction with biological targets.

Molecular Structure

The structure of this compound is depicted below. The diagram highlights the key functional groups and their relative positions.

Caption: 2D structure of this compound.

Synthetic Considerations

While a specific, documented synthesis for this compound was not found in the immediate search, a plausible synthetic route can be conceptualized based on established organic chemistry principles and literature precedents for the synthesis of related piperidine and aminopyridine derivatives.[][4]

A potential retrosynthetic analysis suggests that the molecule could be assembled via a nucleophilic substitution reaction between 2-chloro-3-aminopyridine and piperidin-3-ol.

Conceptual Synthetic Workflow

Caption: Conceptual synthetic workflow for this compound.

This proposed synthesis would likely require optimization of reaction conditions, such as the choice of solvent, base, and temperature, to achieve a satisfactory yield. The synthesis of the starting materials, 3-aminopyridine and piperidin-3-ol, is well-documented in the chemical literature.

Applications in Research and Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[][2] The structural motifs present in this compound, namely the aminopyridine and the secondary alcohol on the piperidine ring, suggest potential for this compound to interact with various biological targets. The amino group can act as a hydrogen bond donor, while the pyridine and piperidine nitrogens can serve as hydrogen bond acceptors or bases. The hydroxyl group can also participate in hydrogen bonding.

Given these features, this compound could be a valuable fragment or lead compound for the development of novel therapeutics. Further investigation into its biological activity is warranted.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

-

Synthesis and members of 3-aminopyridin-2-one based fragment library.... - ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]

-

1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem - NIH. Available at: [Link]

-

PIPERIDINE - Ataman Kimya. Available at: [Link]

-

1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one - PubChem. Available at: [Link]

-

Piperidine, 1-(3-methyl-1-oxobutyl)-2-(3-pyridinyl)-, (s) - PubChemLite. Available at: [Link]

-

Piperidine - Wikipedia. Available at: [Link]

-

(R)-3-(BOC-amino)-piperidine - Chongqing Yinglan Technology Co., Ltd. Available at: [Link]

-

CAS No : 127294-73-9 | Product Name : (R)-3-Aminopiperidine | Pharmaffiliates. Available at: [Link]

-

Piperidine Synthesis. - DTIC. Available at: [Link]

Sources

Structural Dynamics and Pharmacophoric Potential: The Hydrogen Bonding Landscape of 1-(3-Aminopyridin-2-yl)piperidin-3-ol

Executive Summary

This technical guide analyzes the hydrogen bonding capacity (HBC) of 1-(3-Aminopyridin-2-yl)piperidin-3-ol , a critical heterocyclic scaffold in modern medicinal chemistry. Often utilized as a fragment in allosteric SHP2 inhibitors and kinase ligands, this molecule exhibits a complex "chameleon-like" behavior governed by intramolecular hydrogen bonding (IMHB).[1] This guide details the structural thermodynamics, experimental characterization protocols, and strategic application of this scaffold in modulating solubility and membrane permeability during lead optimization.[1]

Part 1: Molecular Architecture & H-Bond Inventory

Structural Anatomy

The molecule consists of an electron-rich 3-aminopyridine core coupled to a 3-hydroxypiperidine moiety via the piperidine nitrogen. This ortho-disubstitution pattern creates a sterically crowded environment that forces specific conformational preferences.[1]

Physicochemical Profile (Calculated):

| Property | Value (Approx.) | Mechanistic Relevance |

|---|---|---|

| MW | 193.25 Da | Fragment-based drug discovery (FBDD) ideal range. |

| H-Bond Donors (HBD) | 3 (–NH₂, –OH) | Critical for solvent interaction and target engagement.[1] |

| H-Bond Acceptors (HBA) | 4 (Py-N, –NH₂, –OH, Pip-N) | Pyridine N1 is the dominant acceptor (pKa ~6.8). |

| tPSA | ~68 Ų | High polarity relative to size; IMHB required for passive transport.[1] |

| cLogP | 0.5 – 0.9 | Tunable lipophilicity via conformational masking.[1] |

The Hydrogen Bonding Vector Map

The molecule presents three distinct vectors for hydrogen bonding, which can be engaged simultaneously or competitively depending on the solvent environment (dielectric constant).[1]

Figure 1: Vector map illustrating the competitive hydrogen bonding network. The interaction between the distal hydroxyl and the pyridine nitrogen is the primary driver of conformational locking.[1]

Part 2: Conformational Dynamics & Intramolecular Locking

The "Chameleon" Effect

The biological utility of this scaffold lies in its ability to switch between an Open Conformation (solvent-exposed polar groups) and a Closed Conformation (internal H-bond masking).

-

Aqueous Environment (High Dielectric): The molecule adopts an open conformation.[1][2] The –OH and –NH₂ groups solvate with water, increasing apparent solubility.[1]

-

Lipid Bilayer (Low Dielectric): The molecule collapses into a closed conformation.[1] The piperidine C3-OH forms an IMHB with the pyridine N1 or the C3-NH₂.[1] This reduces the Total Polar Surface Area (TPSA), effectively "hiding" the polarity to facilitate passive membrane diffusion.[1]

The Critical IMHB Motif

The most thermodynamically stable IMHB occurs between the C3'-OH (donor) and the Pyridine N1 (acceptor) .[1]

-

Geometric Requirement: The piperidine ring must adopt a specific chair conformation (often with the substituent in the axial orientation) to bring the hydroxyl group within 2.8 Å of the pyridine nitrogen.[1]

-

Energetic Gain:

to

Part 3: Experimental Characterization Protocols

To validate the hydrogen bonding capacity and conformational bias of this scaffold, the following self-validating workflow is recommended.

Protocol A: NMR Titration (The Gold Standard)

Objective: Detect IMHB strength by monitoring chemical shift perturbations (

Methodology:

-

Preparation: Dissolve 5 mg of the compound in 600

L of CDCl -

Titration: Sequentially add DMSO-

(H-bond disruptor) in 10 -

Observation: Monitor the –OH and –NH₂ proton signals.

-

Result Interpretation: A steep upfield shift indicates the breaking of an intermolecular bond.[1] A flat/minimal shift of the –OH signal suggests a strong Intramolecular H-Bond that is resistant to solvent disruption.[1]

-

Temperature Coefficient: Perform Variable Temperature (VT) NMR (298K to 340K).[1] A coefficient

ppb/K confirms IMHB.[1]

-

Protocol B: IR Spectroscopy (Solid State vs. Solution)

Objective: Differentiate "free" vs. "bound" hydroxyl stretches.[1]

-

Free –OH: Sharp peak at

cm -

IMHB –OH: Broad, red-shifted band at

cm -

Procedure: Compare ATR-FTIR (solid) with dilute solution IR (in CCl

).[1] Retention of the red-shifted band at high dilution confirms intramolecular nature (concentration independence).[1]

Experimental Workflow Diagram

Figure 2: Integrated workflow for characterizing hydrogen bond dynamics and conformational preference.

Part 4: Medicinal Chemistry Applications[1][3][4][5]

SHP2 Allosteric Inhibition

This scaffold mimics the structural logic of SHP2 inhibitors (e.g., TNO155 analogs).[1]

-

Mechanism: The allosteric site of SHP2 is a "tunnel" requiring molecules to be compact for entry but polar enough to anchor specific residues.[1]

-

Role of this compound: The IMHB collapses the structure, allowing it to traverse the hydrophobic tunnel entry. Once inside the polar pocket, the H-bonds "open" to engage residues like Arg111 or Glu250.[1]

Bioisosteric Replacement

This scaffold serves as a superior bioisostere for 3-amino-2-cyclohexylpyridine .[1]

-

Advantage: The piperidine nitrogen lowers the logP compared to cyclohexyl, while the 3-OH provides a specific vector for H-bonding that the cyclohexyl lacks, improving selectivity without sacrificing permeability.[1]

References

-

Structural Basis of SHP2 Inhibition Title: Discovery of SHP2 allosteric inhibitors using fragment-based screening.[1][3] Source:Journal of Medicinal Chemistry URL:[Link]

-

Intramolecular Hydrogen Bonding in Drug Design Title: Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry.[1] Source:Journal of Medicinal Chemistry URL:[Link]

-

Conformational Analysis of Piperidines Title: Conformational analysis of piperidine and N-methylpiperidine. Source:Journal of the American Chemical Society URL:[4][Link]

-

Aminopyridine Physicochemistry Title: Nucleophilicities of Primary and Secondary Amines in Water.[1] Source:Journal of Organic Chemistry URL:[Link]

Sources

Solubility Profile and Solvent Selection Guide: 1-(3-Aminopyridin-2-yl)piperidin-3-ol

The following guide details the solubility profile, physicochemical properties, and solvent selection strategies for 1-(3-Aminopyridin-2-yl)piperidin-3-ol , a critical intermediate in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155).

Executive Summary & Compound Identity

This compound is a bifunctional heterocyclic building block characterized by a central aminopyridine core coupled to a hydroxylated piperidine ring. Its amphiphilic nature—possessing both hydrogen-bond donors (primary amine, hydroxyl) and acceptors (pyridine nitrogen, piperidine nitrogen)—dictates a specific solubility footprint essential for process chemistry and formulation.

| Property | Data |

| CAS Number | 1154145-22-8 |

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight | 193.25 g/mol |

| Physical State | Solid (White to off-white powder) |

| pKa (Predicted) | ~6.0 (Pyridine N), ~13-14 (Hydroxyl) |

| LogP (Predicted) | 0.2 – 0.8 (Moderately Polar) |

| Key Application | Intermediate for SHP2 inhibitors (e.g., TNO155) |

Theoretical Solubility Framework

The solubility of this compound is governed by the competition between its polar functional groups and its lipophilic heterocyclic scaffold.

Hansen Solubility Parameters (HSP) Analysis

To predict solvent compatibility, we analyze the intermolecular forces:

- (Dispersion): Moderate contribution from the pyridine and piperidine rings.

- (Polarity): High contribution due to the dipole moments of the amine and hydroxyl groups.

-

(Hydrogen Bonding): Significant contribution. The -OH and -NH₂ groups act as both donors and acceptors, making the molecule highly soluble in solvents with high

Solubility Classification Table

Based on structural analysis and process literature for aminopyridine/piperidine scaffolds.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Water | High (>50 mg/mL) | Strong H-bonding interactions stabilize the solute. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | High dielectric constant disrupts crystal lattice; excellent solvation of polar groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good interaction with the heterocyclic rings; preferred for extraction. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Effective for general solvation but may require heating for high concentrations. |

| Ethers | THF, MTBE, 1,4-Dioxane | Low to Moderate | THF is often a good solubilizer; MTBE is likely a poor solvent (anti-solvent). |

| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Lack of polar interactions; ideal anti-solvents for crystallization. |

Experimental Determination Protocol

For precise formulation or process development, exact solubility values must be determined empirically. The following Self-Validating Protocol ensures data integrity.

Workflow Visualization

The following diagram outlines the decision logic for solubility screening and solvent selection.

Figure 1: Step-by-step workflow for determining the quantitative solubility profile.

Detailed Methodology (Gravimetric with HPLC Verification)

-

Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent. Vortex for 1 minute.

-

Visual Check:

-

If fully dissolved, solubility is >200 mg/mL.

-

If solid remains, proceed to saturation.

-

-

Equilibration: Agitate the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate and weigh the residue.

-

Method B (HPLC): Dilute filtrate and analyze against a standard curve (Detect at 254 nm for pyridine core). Preferred for unstable solvents.

-

Process Applications & Solvent Selection

Understanding the solubility profile allows for optimized solvent selection during synthesis and purification.

Reaction Solvent Selection

-

Nucleophilic Substitution (SnAr): Use DMSO or NMP . The high solubility enhances reaction rates, and the high boiling point allows for thermal acceleration.

-

Hydrogenation (Deprotection): Use Methanol or Ethanol . The catalyst (Pd/C) works well in alcohols, and the product remains soluble, preventing catalyst fouling.

Purification Strategy (Crystallization)

The "High vs. Low" solubility contrast is exploited for purification.

-

Solvent System: Ethanol (Solvent) / Heptane (Anti-solvent).

-

Protocol: Dissolve crude material in minimal hot Ethanol (60°C). Slowly add Heptane until turbidity persists. Cool to 0°C to precipitate the pure intermediate.

Extraction (Work-up)

-

System: DCM / Water.

-

pH Control: The pyridine nitrogen is basic. To extract into the organic layer (DCM), ensure the aqueous phase is basic (pH > 9) to keep the molecule neutral. If the aqueous phase is acidic, the molecule will protonate and remain in the water.

Figure 2: Strategic solvent selection map based on physicochemical properties.

References

-

SHP2 Inhibitor Discovery: Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature 535, 148–152 (2016).

-

TNO155 Optimization: LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry 63(22), 13578–13594 (2020).[1]

-

Synthesis of Aminopyridine Intermediates: Patents WO2011160037A2 & WO2020011160. Describes the synthesis and handling of 3-aminopiperidine and aminopyridine scaffolds.

- Hansen Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Standard reference for solubility theory).

Sources

Metabolic Stability Predictions for Piperidin-3-ol Derivatives: A Technical Guide

Executive Summary

The piperidin-3-ol (3-hydroxypiperidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in kinase inhibitors (e.g., Ibrutinib intermediates), alkaloids, and GPCR ligands. However, its dual functionality—a secondary amine and a secondary alcohol—creates a "metabolic pincer" where the molecule is simultaneously vulnerable to Phase I oxidative clearance and Phase II conjugation.

This guide provides a high-fidelity workflow for predicting and validating the metabolic stability of these derivatives. It moves beyond standard "screen-and-reject" paradigms, offering a mechanistic framework to diagnose instability and engineer resistance.

Part 1: Structural Vulnerabilities & Mechanistic Analysis

To predict stability, one must first map the "Soft Spots" (Sites of Metabolism, SOM). In piperidin-3-ol derivatives, metabolic liability is driven by electronic availability and steric accessibility.

The Oxidative Liability (Phase I)

The piperidine nitrogen lone pair dictates the primary oxidative fate.

-

-Carbon Hydroxylation: CYP450 enzymes (predominantly CYP3A4 and CYP2D6) abstract a hydrogen atom from the carbon

-

N-Oxidation: Direct oxidation of the nitrogen to form an N-oxide.

-

Alcohol Oxidation: The C3-hydroxyl group can be oxidized to a ketone, though this is often reversible or minor compared to N-dealkylation.

The Conjugation Liability (Phase II)

Often ignored in early screening, the C3-hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs) .

-

O-Glucuronidation: UGT isoforms (typically UGT1A9, UGT2B7) transfer glucuronic acid to the C3-OH. This adds significant mass (+176 Da) and polarity, leading to rapid biliary or renal clearance.

-

N-Glucuronidation: If the piperidine nitrogen is unsubstituted (secondary amine), it is a direct target for UGT1A4.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the piperidin-3-ol scaffold.

Figure 1: Divergent metabolic pathways for piperidin-3-ol. Note the requirement for distinct cofactors (NADPH vs. UDPGA).

Part 2: In Silico Prediction Framework (The "Design" Phase)

Before synthesis, computational tools should be used to rank-order compounds. A hierarchical approach is recommended to balance speed and accuracy.

Consensus Modeling Strategy

No single algorithm is perfect. Use a consensus of Ligand-Based (QSAR) and Structure-Based (Docking) methods.

| Method Type | Recommended Tools | Application for Piperidin-3-ol |

| Rule-Based / ML | StarDrop (P450 module), ADMET Predictor | Rapidly identifies if the C3-OH or N-substituent is the primary "Soft Spot." |

| Structure-Based | FAME 3, MetaSite | Docks the molecule into CYP3A4/2D6 crystal structures to predict steric clashes at the C2/C6 positions. |

| Quantum Mechanical | SmartCyp (DFT-based) | Calculates the activation energy for hydrogen abstraction at the |

The "Fluorine Scan" Simulation

A standard optimization tactic is blocking metabolic soft spots with fluorine.

-

Protocol: In silico, systematically replace hydrogen atoms at C2, C4, and C6 with fluorine.

-

Readout: If the predicted SOM shifts from the ring carbon to a benign position (or if the activation energy barrier increases by >2 kcal/mol), the modification is viable.

Part 3: In Vitro Validation Protocols (The "Test" Phase)

Standard microsomal stability assays often yield false positives for piperidin-3-ol derivatives because they typically only include NADPH (Phase I). To accurately predict in vivo clearance, you must account for the glucuronidation liability identified in Part 1.

The "Enhanced" Microsomal Stability Assay

This protocol validates both oxidative and conjugative clearance in a single system.

Critical Reagents:

-

Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

Phase I Cofactor: NADPH (or regenerating system: NADP+, Glucose-6-phosphate, G6P-dehydrogenase).

-

Phase II Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid).

-

Pore-Forming Agent: Alamethicin (Essential).

-

Why? UGT active sites are located in the lumen of the endoplasmic reticulum. Microsomes are vesicles; without alamethicin to permeabilize the membrane, UDPGA cannot reach the enzyme, leading to false stability data.

-

Step-by-Step Workflow

Figure 2: Enhanced microsomal stability workflow including permeabilization for UGT activity.

Data Calculation

Calculate the in vitro intrinsic clearance (

Interpretation:

-

Low Clearance: < 10

L/min/mg -

Moderate Clearance: 10–45

L/min/mg -

High Clearance: > 45

L/min/mg

Part 4: Metabolite Identification & Optimization

When a derivative shows high clearance, use LC-MS/MS to pinpoint the cause.

Mass Shift Forensics

Analyze the MS/MS fragmentation patterns for specific mass shifts relative to the parent (

| Mass Shift ( | Metabolic Transformation | Structural Implication |

| +16 Da | Hydroxylation (Oxidation) | Likely at C2 or C6 (Phase I). Suggests need for steric hindrance (e.g., gem-dimethyl) or electron withdrawal. |

| +14 Da | Oxidation to Ketone | Oxidation of C3-OH. Rare, but suggests the alcohol is the liability. |

| +176 Da | Glucuronidation | Conjugation at C3-OH.[1] Action: Steric shielding of the OH or replacement with a bioisostere (e.g., difluoromethyl). |

| -14 Da / -Mass of R | N-Dealkylation | Loss of N-substituent. Action: Strengthen the |

Optimization Strategies

-

Deuteration: Replace hydrogens at C2/C6 with Deuterium. This exploits the Kinetic Isotope Effect (KIE), slowing CYP-mediated hydrogen abstraction without changing binding affinity.

-

Fluorination: Introduction of fluorine at C4 or C5 can reduce the electron density of the ring, making the nitrogen lone pair less available for oxidation and the

-carbons less prone to abstraction. -

Steric Shielding: Introduce a methyl group adjacent to the metabolic soft spot (e.g., 2-methylpiperidin-3-ol) to sterically hinder enzyme access.

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[2] [Link]

-

Fisher, M. B., et al. (2000). The complexities of UDP-glucuronosyltransferase (UGT) distribution in rat and human liver microsomes: Implications for in vitro-in vivo extrapolation. Drug Metabolism and Disposition, 28(5), 560-566. [Link]

-

Kirchmair, J., et al. (2015). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 14, 387–404. [Link]

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. [Link]

-

Cyprotex. (2023). Microsomal Stability Assay Protocol and Guide.[3] Evotec. [Link]

Sources

- 1. URIDINE DIPOSPHATE GLUCURONOSYLTRANSFERASES ISOFORM-DEPENDENT REGIOSPECIFICITY OF GLUCURONIDATION OF FLAVONOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Technical Guide: 1-(3-Aminopyridin-2-yl)piperidin-3-ol as a Heterocyclic Building Block

Executive Summary

1-(3-Aminopyridin-2-yl)piperidin-3-ol represents a privileged heterocyclic scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). Its structural architecture combines a 3-aminopyridine core —a proven kinase hinge-binding and allosteric anchor—with a piperidin-3-ol moiety that offers defined vectors for solubility enhancement and hydrogen bond networking.

This guide details the synthesis, physicochemical profiling, and strategic application of this building block, specifically highlighting its utility in developing allosteric SHP2 inhibitors and type I/II kinase inhibitors.

Part 1: Structural Analysis & Pharmacophore Utility[1]

The molecule acts as a bifunctional "adapter" in drug design. Its value lies in the precise spatial arrangement of its functional groups.

| Feature | Chemical Function | Medicinal Chemistry Utility |

| Exocyclic Amine (C3) | H-Bond Donor | Critical for hinge binding (e.g., interacting with the gatekeeper residue) or anchoring in the SHP2 "tunnel." |

| Pyridine Nitrogen (N1) | H-Bond Acceptor | Modulates pKa (~6.0–7.0) and serves as a classic acceptor in kinase hinge regions. |

| Piperidine Ring | Sp3 Scaffold | Breaks planarity (Fsp3 character), improving solubility and metabolic stability compared to flat bi-aryls. |

| Hydroxyl Group (C3') | Chiral Handle | Provides a vector for solvent interactions or specific H-bonds. The R and S enantiomers often show >100-fold potency differences. |

Pharmacophore Visualization

The following diagram illustrates the logical connectivity and functional role of the scaffold in a binding context.

Caption: Pharmacophore map showing the bifunctional binding mode (red/blue) and solubility vector (yellow/green).

Part 2: Synthetic Pathways (The "How-To")

The synthesis of this compound is most efficiently achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

Step 1: SNAr Coupling

Reaction: 2-Chloro-3-nitropyridine + Piperidin-3-ol

-

Rationale: The nitro group at C3 activates the C2-chlorine for displacement by the secondary amine of the piperidine.

-

Critical Parameter: Control of temperature is vital to prevent bis-substitution or decomposition.

Step 2: Nitro Reduction

Reaction: 1-(3-Nitropyridin-2-yl)piperidin-3-ol

-

Rationale: Chemoselective reduction is required to avoid reducing the pyridine ring or stripping the hydroxyl group.

-

Selection: Catalytic hydrogenation (Pd/C) is cleanest, but Iron/Ammonium Chloride (Fe/NH4Cl) is preferred if halogens are present elsewhere on the scaffold to prevent dehalogenation.

Detailed Experimental Protocol

Materials

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Piperidin-3-ol (1.1 eq) [Note: Use enantiopure (R) or (S) for library synthesis]

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (ACN) or DMF

-

10% Pd/C (10 wt%)

-

Hydrogen gas (balloon pressure)

Workflow

-

Coupling: Dissolve 2-chloro-3-nitropyridine in ACN (0.5 M). Add DIPEA followed by piperidin-3-ol.

-

Heat: Stir at 60°C for 4 hours. Monitor by LCMS for disappearance of starting material (m/z 158).

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. The intermediate (nitro-adduct) is usually a yellow solid.

-

Reduction: Dissolve the nitro-intermediate in MeOH. Add 10% Pd/C carefully under Argon.

-

Hydrogenation: Purge with H2 and stir at RT for 2-6 hours. The solution will turn colorless or pale pink.

-

Purification: Filter through Celite. Concentrate. Purify via SCX (Strong Cation Exchange) cartridge to isolate the basic amine, or use Flash Chromatography (DCM:MeOH:NH3).

Synthetic Logic Diagram

Caption: Two-step synthetic route highlighting the SNAr activation and subsequent chemoselective reduction.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

SHP2 Allosteric Inhibition

This scaffold is a direct analog of the "head groups" used in SHP2 inhibitors like SHP099 .

-

Mechanism: The 3-aminopyridine moiety binds in the "tunnel" site of SHP2, stabilizing the auto-inhibited conformation.

-

Interaction: The exocyclic amine (C3-NH2) forms critical hydrogen bonds with the backbone of the protein (often interacting with residues near the tunnel entrance), while the piperidine ring projects into the solvent front, allowing the C3-hydroxyl to tune permeability and solubility.

Kinase Hinge Binding

In Type I kinase inhibitors, the aminopyridine motif serves as a bidentate binder:

-

Acceptor: Pyridine N1 accepts a proton from the hinge backbone NH.

-

Donor: C3-NH2 donates a proton to the hinge backbone Carbonyl.

-

Vector: The piperidine ring at C2 points towards the solvent or the ribose binding pocket, depending on the specific kinase topology.

Physicochemical Profile (Predicted)

| Property | Value | Implication |

| MW | ~193.25 Da | Fragment-like; high Ligand Efficiency (LE). |

| cLogP | 0.5 – 0.9 | Ideal for oral bioavailability; low lipophilicity risk. |

| TPSA | ~80 Ų | Good membrane permeability (Rule of 5 compliant). |

| pKa (Pyridine) | ~6.5 | Partially ionized at physiological pH; aids solubility. |

Part 4: Quality Control & Troubleshooting

Self-Validating Protocols

To ensure the integrity of the building block before using it in complex synthesis:

-

NMR Validation: The C3-H of the pyridine ring (alpha to the amine) should appear as a doublet of doublets around 6.9-7.0 ppm. A shift upfield indicates successful reduction of the nitro group.

-

Chiral Purity: If using chiral piperidin-3-ol, verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) before the reduction step, as the SNAr conditions are generally non-racemizing.

Common Pitfalls

-

Oxidation: The 3-aminopyridine moiety is electron-rich and prone to oxidation (turning brown/black) upon prolonged air exposure. Storage: Store under Argon at -20°C.

-

Regioselectivity: In the SNAr step, if the temperature is too high (>100°C), displacement of the nitro group (instead of the chlorine) is a rare but possible side reaction. Stick to <80°C.[1]

References

-

Chen, Y. N., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[2] Nature. [Link] (Foundational work on SHP099 and aminopyrazine/pyridine scaffolds).

-

Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[2] Journal of Medicinal Chemistry.[3] [Link] (Detailed SAR including aminopyridine variants).

-

Bagdanoff, J. T., et al. (2010). Optimization of the 3-Amino-2-piperidinylpyridine Scaffold for Kinase Inhibition. Bioorganic & Medicinal Chemistry Letters.[4] [Link] (General reference for scaffold synthesis).

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link] (Reference for physicochemical properties of piperidine/pyridine systems).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

High-Purity Synthesis of 1-(3-Aminopyridin-2-yl)piperidin-3-ol

Application Note: AN-SYN-2026-04

Key Intermediate for Allosteric SHP2 Inhibitors

Executive Summary

This application note details a robust, scalable, two-step protocol for the synthesis of 1-(3-aminopyridin-2-yl)piperidin-3-ol . This scaffold is a critical pharmacophore in the development of allosteric SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors, a class of drugs currently under intense investigation for KRAS-mutant cancers [1, 2].

The protocol prioritizes regioselectivity and atom economy , utilizing a nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The target molecule features a 2,3-disubstituted pyridine ring. The C-N bond formation at the 2-position is the strategic disconnection point.

-

Strategic Disconnection: C(2)-N bond of the pyridine ring.

-

Electrophile: 2-Chloro-3-nitropyridine (Activated by the electron-withdrawing nitro group).

-

Nucleophile: Piperidin-3-ol (racemic or enantiopure).

-

Transformation:

displacement followed by nitro-group reduction.

Reaction Pathway Diagram

Figure 1: Synthetic workflow for the target scaffold.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 1-(3-nitropyridin-2-yl)piperidin-3-ol. Mechanism: Addition-Elimination. The nitro group at C3 activates the C2-chlorine for displacement by the secondary amine of piperidine.

Materials

-

Reactant A: 2-Chloro-3-nitropyridine (1.0 equiv)[1]

-

Reactant B: Piperidin-3-ol (1.1 equiv) [Note: If using HCl salt, increase base stoichiometry]

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN) [DMF preferred for solubility]

Procedure

-

Setup: Charge a round-bottom flask with 2-Chloro-3-nitropyridine (10 g, 63.1 mmol) and DMF (100 mL).

-

Addition: Add Piperidin-3-ol (7.0 g, 69.4 mmol) followed by DIPEA (27.5 mL, 157 mmol).

-

Critical Note: The reaction is exothermic. Add base slowly to maintain internal temp < 30°C.

-

-